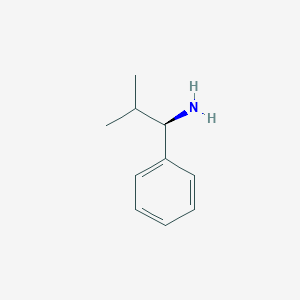

(R)-2-Methyl-1-phenylpropan-1-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1R)-2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427841 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23844-66-8 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 2 Methyl 1 Phenylpropan 1 Amine and Its Derivatives

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides a powerful platform for accessing enantiomerically pure compounds. Various strategies have been developed to control the stereochemical outcome of reactions, leading to the desired (R)-enantiomer of 2-Methyl-1-phenylpropan-1-amine (B1276425).

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination of the corresponding prochiral ketone, 1-phenyl-2-methylpropan-1-one, is a direct and atom-economical approach to (R)-2-Methyl-1-phenylpropan-1-amine. This transformation can be achieved using chiral catalysts that facilitate the stereoselective addition of an amine and a hydride to the carbonyl group.

One notable strategy involves the use of organocatalysts, such as chiral phosphoric acids, which can activate the intermediate imine towards enantioselective reduction by a hydride source like a Hantzsch ester. This biomimetic approach mimics the action of NADH-dependent enzymes and has been shown to be effective for a range of ketones and amines, affording high enantioselectivities. princeton.edu

Furthermore, chemoenzymatic approaches combining a chemical catalyst with a biocatalyst have emerged as a powerful tool. For instance, a palladium-catalyzed Wacker-Tsuji oxidation of an alkene precursor can generate the prochiral ketone in situ, which is then subjected to an asymmetric biotransamination to yield the chiral amine. uniovi.es

Key Research Findings in Enantioselective Reductive Amination:

| Catalyst/System | Hydride Source | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | Aryl Ketones | 91-95% | princeton.edu |

| Pd-catalyst / Transaminase | Isopropylamine (B41738) | Allylbenzenes | >99% | uniovi.es |

Stereocontrolled Functionalization Reactions

Stereocontrolled functionalization reactions involve the introduction of new functional groups into a molecule with precise control over the stereochemistry. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the principles of stereocontrolled synthesis are broadly applicable. Such strategies often rely on the use of chiral auxiliaries or catalysts to direct the approach of reagents to a prochiral center.

Multistep Chemical Routes to Enantiopure this compound

Multistep synthetic sequences offer a versatile approach to enantiopure this compound, often starting from readily available chiral precursors or employing key stereoselective reactions.

Another general strategy for the synthesis of related chiral 1,2-amino alcohols, which can be precursors to the target amine, involves multiple steps that may include the use of protecting groups and stereoselective reduction steps. researchgate.net These routes often require careful optimization of each step to ensure high yield and enantiopurity of the final product.

Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly transaminases, have proven to be highly effective in the asymmetric synthesis of chiral amines.

Transaminase-Mediated Asymmetric Amination of Prochiral Ketones

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. illinois.edu By using a prochiral ketone like 1-phenyl-2-methylpropan-1-one as the substrate, ω-transaminases can stereoselectively produce the corresponding chiral amine. mdpi.com The use of (R)-selective ω-transaminases is crucial for obtaining the desired this compound. illinois.edu

The asymmetric synthesis of chiral amines from prochiral ketones using transaminases can theoretically achieve a 100% yield of the desired enantiomer, making it a highly attractive method. mdpi.com A screening of various transaminases can identify the most efficient biocatalyst for a specific substrate. For instance, in the synthesis of a related compound, (1R)-(3-methylphenyl)ethan-1-amine, a screen of 28 transaminases identified ATA-025 as the most effective enzyme. bohrium.com

Research Findings in Transaminase-Mediated Asymmetric Amination:

| Transaminase | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) | Reference |

| (R)-Transaminase | 1-(3',4'-disubstituted phenyl)propan-2-ones | - | 88–89% | >99% | nih.gov |

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | - | 99.22 ± 2.61% | ≥ 98.5% | nih.gov |

| Overexpressed Chromobacterium violaceum TA | 1-arylpropan-2-ones | Isopropylamine | 70-98% | 97->99% | uniovi.es |

To maximize the efficiency and selectivity of transaminase-catalyzed reactions, it is essential to optimize various reaction parameters. These parameters can significantly influence enzyme activity and stability.

pH: The optimal pH for transaminase activity is crucial for maintaining the enzyme's structure and the ionization state of the substrate and active site residues. For the synthesis of (1R)-(3-methylphenyl)ethan-1-amine using ATA-025, the optimal pH was found to be 8.0, resulting in a maximum conversion of 98.23 ± 2.31%. researchgate.net In another study, the optimal pH for a transaminase from Vibrio fluvialis was determined to be 7. nih.gov

Temperature: Temperature affects the rate of the enzymatic reaction. An optimal temperature exists where the enzyme exhibits maximum activity before denaturation occurs. For the ATA-025 catalyzed reaction, the optimal temperature was found to be 45 ± 2 °C. nih.gov

Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, reducing the reaction rate. Optimizing the substrate loading is therefore important. For the ATA-025 reaction, a substrate loading of 50 g/L with 10% enzyme loading achieved maximum conversion. bohrium.com

Cosolvents: Organic cosolvents are often added to the reaction mixture to improve the solubility of hydrophobic substrates. The choice and concentration of the cosolvent must be carefully selected to avoid enzyme deactivation. In the synthesis of (1R)-(3-methylphenyl)ethan-1-amine, dimethylsulfoxide (DMSO) at 10% (v/v) was identified as a suitable cosolvent. nih.gov

Optimized Parameters for Transaminase-Mediated Synthesis:

| Parameter | Optimal Value | Reference |

| pH | 8.0 | researchgate.net |

| Temperature | 45 ± 2 °C | nih.gov |

| Substrate Loading | 50 g/L | bohrium.com |

| Cosolvent | 10% (v/v) DMSO | nih.gov |

Whole-Cell Biocatalysis Applications

Whole-cell biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines. acs.orgnih.gov This method utilizes intact microbial cells, which contain the necessary enzymes, cofactors, and regeneration systems, to carry out desired chemical transformations. acs.orgacs.org The use of whole cells offers several advantages, including the protection of enzymes from the reaction environment, the elimination of costly enzyme purification, and the inherent recycling of cofactors. acs.org

In the context of synthesizing chiral amines, whole-cell systems often employ transaminases. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. nih.gov For the synthesis of this compound, a whole-cell biocatalyst expressing an (R)-selective transaminase can be utilized to convert a prochiral ketone precursor into the desired enantiomerically pure amine. nih.gov

Researchers have successfully developed multi-enzyme cascades within a single bacterial whole-cell system for stereoselective aminations. nih.gov These engineered cells can contain four heterologously expressed recombinant enzymes, with the host cell providing the necessary cofactors. nih.gov Such systems have demonstrated the ability to catalyze benzylic aminations with high enantiomeric excess (ee). nih.gov The development of these "designer cells" showcases the potential of whole-cell biocatalysis for complex chemical transformations. acs.orgsemanticscholar.org

| Catalyst System | Substrate | Product | Key Features |

| Whole-cell E. coli expressing transaminase | Prochiral ketone | This compound | Cofactor regeneration, no enzyme purification acs.org |

| Engineered bacterial whole-cell with multi-enzyme cascade | Benzylic C-H bond | Chiral benzylic amine | Stereoselective C-H amination, high ee nih.gov |

| Immobilized whole-cell transaminases | Racemic amines | Enantiopure amines | Continuous-flow applications, durable mdpi.com |

Directed Evolution and Engineering of Transaminases for Enhanced Stereoselectivity and Activity

While naturally occurring transaminases are valuable biocatalysts, their properties are often not ideal for industrial applications. koreascience.kr Directed evolution and protein engineering techniques are employed to tailor these enzymes for improved performance, including enhanced stereoselectivity, increased activity, broader substrate scope, and greater stability. nih.govmdpi.com

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with the desired properties. This iterative process has been successfully used to engineer transaminases with improved activity and stereoselectivity for the synthesis of specific chiral amines.

Rational design, on the other hand, utilizes knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. mdpi.com Computational modeling and structural analysis can identify key amino acid residues in the active site that influence substrate binding and catalysis. By modifying these residues, researchers can enhance the enzyme's performance for a particular substrate. For instance, engineering efforts have focused on redesigning the substrate specificity of transaminases to accommodate bulky or non-natural substrates. koreascience.kr

The integration of machine learning with rational design and directed evolution is a promising new approach to accelerate the development of improved biocatalysts. researchgate.netfigshare.com These computational tools can help predict the effects of mutations, thereby guiding the design of smaller, more focused mutant libraries for experimental screening. researchgate.net

| Engineering Strategy | Target Enzyme | Improvement | Application |

| Directed Evolution | d-Amino acid aminotransferase | Creation of (R)-β-Transaminase activity | Synthesis of enantiopure β- and γ-amino acids acs.org |

| Rational Design | Transaminase | Enhanced stability and substrate specificity | Synthesis of pharmaceutical intermediates nih.gov |

| Machine Learning, Rational Design, and Directed Evolution | Transaminase | Increased activity and stereoselectivity | Biopreparation of (R)-3-amino-1-butanol researchgate.net |

Dynamic Kinetic Resolution and Deracemization of Racemic Precursors

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limitation of conventional kinetic resolution. nih.govbeilstein-journals.org In DKR, the enzymatic resolution of a racemic mixture is coupled with in situ racemization of the slower-reacting enantiomer. nih.govprinceton.edu This allows for the theoretical conversion of 100% of the starting material into a single, desired enantiomer. princeton.edu

The key to a successful DKR process is the compatibility of the enzyme-catalyzed resolution and the racemization catalyst. figshare.com For the synthesis of chiral amines, this often involves a lipase or a transaminase for the resolution step and a metal catalyst, such as palladium or iridium, for the racemization of the unreacted amine. figshare.comorganic-chemistry.org

Deracemization is another approach to obtain enantiopure compounds from a racemic mixture. scripps.edu This process involves the stereoselective conversion of a racemate into a single enantiomer. researchgate.net One strategy for the deracemization of racemic amines involves a one-pot, two-step enzymatic cascade. researchgate.net In this system, an enantioselective deamination of the racemic amine is followed by a stereoselective amination of the resulting ketone using a complementary biocatalyst. researchgate.net

| Method | Key Components | Target Compound | Outcome |

| Dynamic Kinetic Resolution | Lipase (e.g., CALB) and a racemization catalyst (e.g., Pd or Ru complex) | Primary amines | High yield and enantiomeric excess of the acylated amine nih.govbeilstein-journals.org |

| Deracemization | (S)-ω-transaminase and (R)-amine dehydrogenase | α-chiral amines | Access to both (R)- and (S)-amine products in high enantiopurity researchgate.net |

| Photochemical Deracemization | Chiral benzophenone catalyst | N-carboxyanhydrides of α-amino acids | Enantioenriched N-carboxyanhydrides (up to 98% ee) d-nb.info |

Crystallization-Assisted Dynamic Kinetic Resolution for β-Methylphenethylamine Analogs

A significant challenge in biocatalytic reactions can be product inhibition, where the accumulation of the product slows down or stops the enzymatic reaction. Crystallization-assisted dynamic kinetic resolution is an elegant strategy to overcome this limitation. By continuously removing the desired product from the reaction mixture via in situ crystallization, the equilibrium is shifted towards product formation, leading to higher conversions and product concentrations.

This approach has been successfully applied to the synthesis of (R)-β-methylphenethylamine ((R)-2-phenylpropan-1-amine) from 2-phenylpropanal. researchgate.net In this process, a transaminase from Ruegeria pomeroyi is used in a fed-batch dynamic kinetic resolution. researchgate.net The in situ crystallization of the product allows for the achievement of high concentrations (up to 250 mM) and excellent enantiomeric excess (up to 99%). researchgate.net The study also identified and mitigated the formation of an unwanted byproduct, acetophenone, which was found to result from the radical chain degradation of the starting material under the influence of oxygen. researchgate.net

| Reaction | Enzyme | Substrate | Product | Key Finding |

| Crystallization-Assisted DKR | Transaminase from Ruegeria pomeroyi | 2-Phenylpropanal | (R)-β-Methylphenethylamine | Overcame product inhibition, achieving high product concentration and ee researchgate.net |

Multi-Enzyme Cascade Systems for Enantiopure Amine Production

Multi-enzyme cascade reactions offer a highly efficient and sustainable route to enantiopure amines by combining several enzymatic steps in a single pot. acs.orgresearchgate.net This approach avoids the need for isolation and purification of intermediates, reduces waste, and can overcome unfavorable reaction equilibria. researchgate.net

These cascades can be designed in a linear fashion, where the product of one enzyme becomes the substrate for the next, or in more complex arrangements to include cofactor regeneration cycles. acs.org For instance, a cascade for the synthesis of chiral amines could involve an oxidation step, followed by a transamination, and an imine reduction. acs.org

A notable example is the deracemization of racemic cyclic amines to produce enantiopure (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline. acs.org This cascade utilizes an artificial transfer hydrogenase for the reduction of the imine intermediate, with in situ cofactor recycling provided by a glucose dehydrogenase. The undesired (S)-amine is re-oxidized by a monoamine oxidase, driving the reaction towards the desired (R)-enantiomer. acs.org

| Cascade Type | Enzymes | Starting Material | Product | Key Feature |

| Deracemization Cascade | Artificial transfer hydrogenase, Glucose dehydrogenase, Monoamine oxidase | Racemic cyclic amines | Enantiopure (R)-amines | In situ cofactor recycling and re-oxidation of undesired enantiomer acs.org |

| Linear Cascade | Epoxide hydrolase, Glycerol dehydrogenase, ω-Transaminase | Racemic styrene oxide | (R)-Phenylglycinol | One-pot, three-step synthesis researchgate.net |

| Redox-Self-Sufficient Cascade | Alcohol dehydrogenase, Transaminase, Alanine dehydrogenase | Chiral diols | Enantiopure 2-phenylglycinol | Interconnected steps enabling redox neutrality uva.nl |

Hydrogen Borrowing Catalysis in Amine Synthesis

Hydrogen borrowing, also known as hydrogen autotransfer, is an atom-economical and environmentally friendly method for the synthesis of amines. shokubai.orgacs.orgmdpi.com This catalytic process allows for the use of stable and readily available alcohols as alkylating agents for amines, with water being the only byproduct. rsc.orgrsc.org The mechanism involves the temporary "borrowing" of hydrogen from the alcohol by the catalyst to form an aldehyde intermediate. shokubai.org This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. shokubai.org

A variety of transition metal catalysts, including those based on iridium, ruthenium, nickel, and more recently, earth-abundant metals like iron and manganese, have been developed for this transformation. rsc.orgnih.govacs.orgnih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions can influence the scope and efficiency of the N-alkylation.

This methodology is not limited to the synthesis of secondary amines but can also be applied to the formation of primary and tertiary amines, as well as the synthesis of quinolines and other heterocyclic compounds. acs.orgresearchgate.net The versatility and sustainability of hydrogen borrowing catalysis make it a highly attractive strategy for C-N bond formation in organic synthesis. nih.govnih.gov

| Catalyst System | Amine Substrate | Alcohol Substrate | Product |

| Fe(II) phthalocyanine | Heteroaryl amines | Primary benzylic alcohols | Secondary amines rsc.org |

| [(PPh3)2NiCl2] | (Hetero)aromatic amines | Various alcohols | Diverse secondary amines and quinolines acs.org |

| Co/Sc bimetallic catalyst | Ammonia (B1221849) | Alcohols, aldehydes, ketones | Primary, secondary, and tertiary alkyl amines researchgate.net |

Applications of R 2 Methyl 1 Phenylpropan 1 Amine in Chiral Organic Synthesis and Catalyst Development

Role as a Chiral Building Block in Advanced Organic Transformations

(R)-2-Methyl-1-phenylpropan-1-amine is a key chiral building block, meaning it serves as a foundational structural unit that imparts chirality into a target molecule during a synthetic sequence. Its inherent stereochemistry is transferred to the final product, allowing for the construction of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries.

One of the significant applications of this chiral amine is in the synthesis of more complex and biologically active molecules. For instance, derivatives of 1-phenylpropan-2-amine are crucial pharmacophores in a variety of drugs that affect the central nervous system, with applications in treating conditions like sleep disorders, depression, and obesity. researchgate.net The synthesis of these complex molecules often relies on the use of chiral precursors to ensure the desired therapeutic effect and avoid potential side effects from the wrong enantiomer.

A chemoenzymatic approach has been developed for the synthesis of optically active 1-arylpropan-2-amines. This method involves a metal-catalyzed Wacker-Tsuji oxidation of allylbenzenes, followed by a biotransamination reaction catalyzed by amine transaminases (ATAs). uniovi.es This process highlights the importance of the 1-phenylpropan-amine scaffold in creating a variety of chiral amines with high enantiomeric purity.

Furthermore, a patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds. google.com This synthesis starts with substituted benzyl (B1604629) halides and isobutyronitrile, proceeding through several steps including hydrolysis, Curtius rearrangement, and catalytic hydrogenation to yield the final chiral amine. google.com This demonstrates a scalable chemical pathway to access this important class of chiral building blocks.

Utilization as a Chiral Auxiliary and Resolving Agent

Beyond its role as a structural component, this compound and similar chiral amines are instrumental as chiral auxiliaries and resolving agents. These applications leverage the transient interaction of the amine with a racemic mixture to either influence the stereochemical course of a reaction or to separate enantiomers.

As a resolving agent, a chiral amine like this compound can be reacted with a racemic mixture of a carboxylic acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.orgnih.gov Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid, and the chiral amine can be recycled. libretexts.org Common resolving agents for racemic acids include chiral bases like brucine, strychnine, and simpler synthetic amines such as 1-phenylethanamine. libretexts.orglibretexts.org For the resolution of racemic bases, chiral acids like (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid are employed. libretexts.org

The following table illustrates the principle of diastereomeric salt formation for the resolution of a racemic acid with a chiral amine:

| Racemic Acid | Chiral Amine (Resolving Agent) | Diastereomeric Salts Formed | Separation Method |

| (R/S)-Carboxylic Acid | (R)-Amine | (R)-Acid·(R)-Amine and (S)-Acid·(R)-Amine | Fractional Crystallization |

In its capacity as a chiral auxiliary, the amine is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction, such as an alkylation. mdpi.com After the desired stereocenter has been created, the auxiliary is cleaved from the molecule. While specific examples detailing this compound in this role are not abundant in the provided research, the closely related compound pseudoephenamine has been shown to be a highly effective chiral auxiliary in asymmetric alkylation reactions, often providing high diastereoselectivities. harvard.edu This suggests that this compound could also serve as a valuable chiral auxiliary.

Development of this compound-Derived Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Ligands coordinate to a metal center to create a chiral catalyst that can enantioselectively transform a prochiral substrate into a chiral product. The structure of the ligand is critical in determining the efficiency and selectivity of the catalyst. This compound provides a valuable and readily available chiral scaffold for the synthesis of new ligands.

One important class of ligands that can be derived from this amine are Schiff base ligands. These are typically formed by the condensation of an amine with an aldehyde or ketone. nih.gov Chiral Schiff base ligands, when complexed with metal ions, can act as effective catalysts for a variety of asymmetric transformations. nih.gov

Another significant class of ligands are phosphorus-containing ligands, such as phosphino-amines (P,N ligands) and phosphites. acs.orgnih.gov These ligands have been successfully applied in a wide range of asymmetric catalytic reactions, including hydrogenation, allylic substitution, and Heck reactions. acs.org The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties by varying the substituents on the nitrogen and phosphorus atoms, which can be guided by the structure of this compound. nih.gov For instance, N-2-adamantyl-N-trans-cinnamylaniline type aminophosphines have been synthesized and used as effective chiral ligands in palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantioselectivities.

The following table provides examples of ligand types that can be developed from chiral amines and their applications in asymmetric catalysis:

| Ligand Type | General Structure/Features | Metal | Application in Asymmetric Catalysis |

| Schiff Base | Imine linkage (C=N) | Various (e.g., Cu, Zn, Co, Ni) | Aldol reactions, Michael additions |

| Phosphino-amine (P,N) | Contains both phosphorus and nitrogen donor atoms | Various (e.g., Pd, Ru, Rh) | Allylic alkylation, hydrogenation |

| Phosphite | P(OR)₃ | Rhodium | Hydrogenation of functionalized alkenes |

While the direct synthesis and application of ligands derived from this compound require further specific investigation, the established success of structurally similar chiral backbones in creating highly effective ligands underscores the significant potential of this compound in the development of novel catalysts for asymmetric synthesis.

Comprehensive Spectroscopic and Computational Characterization of R 2 Methyl 1 Phenylpropan 1 Amine

Advanced Spectroscopic Analysis for Structural Elucidation and Chiral Discrimination

Spectroscopic analysis is fundamental to the characterization of (R)-2-Methyl-1-phenylpropan-1-amine, providing irrefutable evidence of its structure and absolute configuration.

Vibrational Optical Activity (VOA), which includes Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offers a powerful approach for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential interaction of chiral molecules with left and right circularly polarized infrared light (VCD) or Raman scattered light (ROA).

For this compound, the VCD and ROA spectra are expected to show distinct positive and negative bands (couplets) that are mirror images of those for its (S)-enantiomer. The specific pattern of these signals is highly sensitive to the molecule's three-dimensional structure. The analysis of structurally similar compounds, like 1-phenylethylamine, demonstrates that experimental ROA spectra, when compared with spectra simulated using ab initio quantum-chemical calculations, can provide an unambiguous assignment of the absolute configuration. nih.gov Such calculations must often account for multiple low-energy conformations of the molecule to accurately reproduce the experimental spectrum. cas.czresearchgate.net Key vibrational modes, including C-H bending, C-N stretching, and phenyl ring modes, would produce characteristic VCD and ROA signatures for the (R)-enantiomer.

Table 1: Conceptual VCD and ROA Analysis Parameters for this compound

| Parameter | Description |

| Instrumentation | VCD Spectrometer (FT-IR based), ROA Spectrometer (Raman based) |

| Theoretical Method | Density Functional Theory (DFT) or ab initio calculations |

| Basis Set | e.g., 6-31G(d) or larger for accurate spectral simulation |

| Key Spectral Regions (cm⁻¹) | ~280-400: Region where ROA couplets were first observed for similar amines. nih.gov~1300-1500: C-H bending and N-H bending modes. ~1500-1600: Phenyl ring stretching modes. ~2800-3000: C-H stretching modes. |

| Analysis Principle | Comparison of the experimental VCD/ROA spectrum with the computed spectrum for the known (R) configuration. A match confirms the absolute stereochemistry. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

In the ¹H NMR spectrum, the proton at the chiral center (C1) is expected to appear as a distinct multiplet, with its chemical shift and coupling constants being highly sensitive to the molecule's conformation. The diastereotopic protons of the isopropyl methyl groups may exhibit different chemical shifts. The purity can be assessed by the integration of signals and the absence of peaks corresponding to impurities. To determine enantiomeric purity, chiral solvating agents or chiral lanthanide shift reagents can be added to the NMR sample. These reagents form transient diastereomeric complexes with the (R)- and (S)-enantiomers, inducing separate signals for the two enantiomers and allowing for their quantification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl Protons | ¹H | ~7.2-7.4 | Multiplet | Aromatic region, typical for a monosubstituted benzene (B151609) ring. |

| C1-H (Methine) | ¹H | ~3.5-4.0 | Doublet | Adjacent to the chiral center, phenyl group, and nitrogen. |

| C2-H (Methine) | ¹H | ~1.8-2.2 | Multiplet | Isopropyl group proton. |

| C3/C4-H (Methyl) | ¹H | ~0.8-1.0 | Doublets | Diastereotopic methyl groups of the isopropyl moiety. |

| NH₂ | ¹H | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Phenyl C | ¹³C | ~125-145 | Multiple signals | Aromatic carbon signals. |

| C1 (Chiral Center) | ¹³C | ~55-65 | CH | Carbon bearing the amino and phenyl groups. |

| C2 | ¹³C | ~30-35 | CH | Isopropyl methine carbon. |

| C3/C4 (Methyl) | ¹³C | ~20-25 | CH₃ | Isopropyl methyl carbons. |

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and elemental composition of this compound and to analyze its purity. researchgate.net High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which can be used to confirm the elemental formula, C₁₀H₁₅N. nih.gov

When coupled with gas chromatography (GC-MS), the compound will produce a characteristic mass spectrum upon electron ionization (EI). The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 149. The fragmentation pattern provides structural confirmation. Common fragmentation pathways for this type of molecule include the loss of the isopropyl group and the formation of a stable benzylic cation or tropylium (B1234903) ion (m/z 91). Purity analysis is performed by monitoring for the presence of ions corresponding to potential impurities.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Technique | Purpose |

| Molecular Formula | C₁₀H₁₅N | - | - |

| Molecular Weight | 149.23 g/mol | - | - |

| Molecular Ion (M⁺) | m/z 149.1204 | HRMS (e.g., ESI-TOF) | Confirms elemental composition. nih.gov |

| Major Fragment Ion | m/z 134 | GC-MS (EI) | Corresponds to the loss of a methyl group ([M-CH₃]⁺). |

| Major Fragment Ion | m/z 106 | GC-MS (EI) | Corresponds to the loss of the isopropyl group ([M-C₃H₇]⁺). |

| Major Fragment Ion | m/z 91 | GC-MS (EI) | Characteristic tropylium ion from the phenylmethyl moiety. |

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are the gold standard for separating enantiomers and accurately determining the enantiomeric purity of chiral compounds like this compound.

Chiral GC-MS is a powerful method for the enantioselective analysis of volatile amines. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative or a chiral polymer like Chirasil-Val. nih.gov The two enantiomers of 2-methyl-1-phenylpropan-1-amine (B1276425) interact differently with the chiral phase, resulting in different retention times and allowing for their separation. The sample may first be derivatized (e.g., via acylation) to improve its chromatographic properties and thermal stability. The mass spectrometer serves as a sensitive and selective detector to identify the eluting enantiomers based on their mass spectra. This method allows for the precise quantification of the (R)-enantiomer relative to the (S)-enantiomer.

Table 4: Typical Parameters for a Chiral GC-MS Method

| Parameter | Example Specification |

| GC Column | Chiral Capillary Column (e.g., Chirasil-L-Val or β-cyclodextrin phase) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 100°C to 250°C) to ensure peak resolution |

| Derivatization | Optional: Acylation with trifluoroacetic anhydride (B1165640) (TFA) or similar reagent |

| Detector | Mass Spectrometer (operating in Scan or Selected Ion Monitoring mode) |

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used and reliable techniques for enantiomeric separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for a broad range of chiral compounds, including amines. windows.net

For the analysis of this compound, the separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. These interactions, which can include hydrogen bonds, π-π interactions, and steric hindrance, have different energies for the (R) and (S) enantiomers, leading to different retention times. The choice of mobile phase (a mixture of solvents like hexane (B92381) and an alcohol for normal phase, or acetonitrile/methanol (B129727) and water/buffer for reversed phase) is critical for optimizing the separation. nih.gov A UV detector is typically used for detection, as the phenyl group provides a strong chromophore.

Table 5: Illustrative HPLC Conditions for Enantiomeric Purity of Chiral Amines

| Parameter | Example Specification |

| HPLC System | Standard HPLC with pump, injector, column oven, and UV detector |

| Chiral Column | Polysaccharide-based CSP (e.g., Lux® Cellulose-2, Chiralcel® OD) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol/Diethylamine Reversed Phase: Acetonitrile/Water with buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~210 nm or ~254 nm |

| Analysis Goal | Baseline separation of (R)- and (S)-enantiomer peaks for quantification |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of this compound at an atomic level. These methods provide insights that are complementary to experimental data, offering a detailed understanding of the molecule's electronic characteristics, conformational behavior, and interactions with biological systems.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties and reactivity of chemical compounds. nih.govnih.gov For this compound, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Theoretical calculations for similar molecules are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to optimize the molecular geometry and calculate electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable output of DFT studies. It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would show a negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. The phenyl ring would exhibit a region of negative potential above and below the plane, characteristic of π-electron systems.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a molecule is a good electrophile, while the chemical potential indicates the tendency of electrons to escape from the system. nih.gov

Table 1: Representative Calculated Electronic Properties for a Phenylpropanamine-like Structure Note: These are representative values based on DFT studies of similar aromatic amines and are intended for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.8 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 7.0 eV |

| Chemical Potential (μ) | Tendency of electrons to escape | -2.7 eV |

| Hardness (η) | Resistance to change in electron distribution | 3.5 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 1.05 eV |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which possesses several rotatable single bonds, MD simulations are essential for exploring its conformational landscape. This analysis helps to identify the most stable, low-energy conformations and understand the dynamic transitions between them. mun.ca

The conformational space of the molecule is primarily defined by the torsion angles of its backbone:

τ1: C(isopropyl)-C(amine)-C(phenyl)-C(aromatic)

τ2: H-N-C(amine)-C(isopropyl)

MD simulations are typically performed by placing the molecule in a simulated environment, such as a box of explicit water molecules, to mimic physiological conditions. The system's energy is calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of each atom. nih.gov Techniques like replica-exchange molecular dynamics can enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in local energy minima. mun.ca

Analysis of the MD trajectory allows for the construction of a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular conformation. nih.gov Clustering algorithms can then be applied to group similar structures, identifying the most populated and thus energetically favorable conformational states. nih.gov The radius of gyration (Rg) can also be monitored throughout the simulation to assess the compactness of the molecule in different conformations. nih.gov This detailed conformational analysis is critical for understanding how the molecule's shape influences its biological activity and interactions with other molecules, such as enzymes.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound Note: This table illustrates the key rotational bonds that would be analyzed in an MD simulation to define the molecule's conformation.

| Dihedral Angle | Atom Definition | Description |

| τ1 | C(ipso)-C(α)-N-H | Rotation around the Cα-N bond |

| τ2 | C(β)-C(α)-C(ipso)-C(ortho) | Rotation of the phenyl group relative to the side chain |

| τ3 | C(γ1)-C(β)-C(α)-N | Rotation of the isopropyl group |

In Silico Approaches for Enzyme-Substrate Interactions in Biocatalysis

The synthesis of enantiomerically pure this compound is often achieved through biocatalysis, particularly using (R)-selective amine transaminases (ATAs). nih.gov In silico methods, such as molecular docking and MD simulations, are invaluable for understanding and engineering these enzymatic processes. nih.govcjcatal.com

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. nih.gov In the context of producing this compound, docking simulations would typically model the interaction of the precursor ketone, 1-phenyl-2-methylpropan-1-one, within the active site of an (R)-selective ATA. The results of these simulations provide a binding score, which estimates the binding affinity, and reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the enzyme-substrate complex.

Following docking, MD simulations of the enzyme-substrate complex can provide a more dynamic picture of the interaction. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and identify near-attack conformations (NACs), where the substrate is positioned optimally for the catalytic reaction to occur. By analyzing the frequency of NACs for both potential enantiomers, these computational protocols can successfully predict the enantioselectivity of the enzyme. acs.org

These in silico approaches are not only descriptive but also predictive. They can be used to screen libraries of mutant enzymes to identify variants with improved stability, activity, or altered substrate specificity. nih.gov For example, by identifying flexible regions of the enzyme through B-factor analysis from MD simulations, targeted mutations can be introduced to enhance thermostability. nih.gov This synergy between computational modeling and experimental biocatalysis accelerates the development of efficient and highly selective processes for the production of valuable chiral amines.

Table 3: Hypothetical Docking Results for a Precursor Ketone in an (R)-Selective Amine Transaminase Active Site Note: This table presents a representative example of the type of data generated from a molecular docking study.

| Parameter | Value/Residues | Significance |

| Binding Energy | -8.5 kcal/mol | Indicates a favorable binding affinity. |

| Key Hydrogen Bonds | Tyr150, Arg415 | Strong interactions anchoring the substrate's carbonyl group. |

| Hydrophobic Interactions | Trp57, Phe88, Val199 | Stabilize the phenyl and isopropyl groups in the binding pocket. |

| Catalytic Residue | Lys301 (as PMP) | The pyridoxamine (B1203002) 5'-phosphate cofactor positioned for nucleophilic attack. |

Mechanistic Investigations and Structure Activity Relationship Sar Studies of R 2 Methyl 1 Phenylpropan 1 Amine and Its Analogues in Biological Systems Non Human/in Vitro Focus

Elucidation of Reaction Mechanisms in Biocatalytic Transformations

The synthesis of chiral amines such as (R)-2-methyl-1-phenylpropan-1-amine is of significant interest in the pharmaceutical industry, and biocatalysis has emerged as a superior alternative to traditional chemical methods for producing these building blocks. researchgate.netnih.gov Enzymes, particularly transaminases and amine dehydrogenases, offer highly selective and environmentally favorable routes to enantiomerically pure amines. researchgate.netresearchgate.net

The primary biocatalytic approach for synthesizing primary amines involves the transaminase (TA) reaction. nih.gov This process facilitates the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or an amino acid, to a prochiral ketone or aldehyde substrate. nih.govresearchgate.net For the synthesis of (R)-amines, (R)-selective transaminases ((R)-TAs) are employed. researchgate.net The reaction mechanism is dependent on pyridoxal-5'-phosphate (PLP) as a cofactor. nih.gov The general mechanism proceeds through two main half-reactions:

The amino group from the amine donor is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone or aldehyde byproduct.

The PMP then transfers the amino group to the ketone substrate, regenerating the PLP cofactor and forming the desired chiral amine product. researchgate.net

Thermodynamically, the reaction often favors the deamination of the amine product. To drive the equilibrium towards the synthesis of the desired amine, process strategies are employed, such as using a large excess of the amino donor or removing the ketone byproduct. researchgate.net

The reaction conditions, including pH and temperature, have a profound influence on the enzyme's performance, activity, and chiral selectivity. researchgate.net For instance, in the synthesis of (1R)-(3-methylphenyl)ethan-1-amine using an (R)-transaminase, optimal conversion was achieved at a pH of 8.0 and a temperature of 45-50°C. researchgate.net These conditions are crucial for maintaining the enzyme's structural integrity and the proper ionization states of the substrate and enzyme active site. researchgate.net

Another enzymatic route is through reductive amination catalyzed by native amine dehydrogenases (AmDHs). frontiersin.org This method involves the direct amination of a ketone substrate using ammonia (B1221849) as the amine source, coupled with the oxidation of a cofactor like NAD(P)H. frontiersin.org While this approach is promising, transaminases are more commonly utilized for producing compounds like phenethylamine (B48288) derivatives. nih.gov

The table below summarizes key parameters for a representative biocatalytic transamination reaction.

| Parameter | Optimal Condition | Rationale | Citation |

| Enzyme Type | (R)-selective Transaminase (e.g., ATA-025) | To produce the (R)-enantiomer of the amine. | researchgate.net |

| Amino Donor | Isopropylamine | Serves as the source of the amino group; acetone (B3395972) byproduct is easily removed. | rsc.org |

| pH | ~8.0 | Influences enzyme activity, stability, and substrate solubility. | researchgate.net |

| Temperature | ~45-50 °C | Balances enzyme activity with thermal stability. | researchgate.net |

| Equilibrium Shift | Use of excess amino donor | Drives the reaction toward product formation. | researchgate.net |

Interaction with Neurotransmitter Transporters (e.g., NETs, DATs) in Rat Brain Synaptosomes

This compound is a phenethylamine derivative, a class of compounds known to interact with monoamine transporters. nih.govwikipedia.org These transporters, including the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse by re-uptaking dopamine and norepinephrine into presynaptic neurons. nih.govnih.gov The interaction of phenethylamine analogues with these transporters has been extensively studied in in vitro models, such as synaptosomes prepared from rat brains. nih.gov

Monoamine transporters are Na+/Cl−-dependent symporters; the energy for neurotransmitter transport is provided by the electrochemical gradient of these ions. nih.gov DAT and NET co-transport one molecule of dopamine or norepinephrine along with two Na+ ions and one Cl− ion into the cell. nih.gov Compounds like this compound and its analogues act as inhibitors of this reuptake process. nih.govnih.gov By blocking the transporter, these compounds increase the extracellular concentration of the neurotransmitter, thereby prolonging its action in the synapse. nih.gov

Studies using rat brain synaptosomes allow for the direct measurement of a compound's ability to inhibit the uptake of radiolabeled neurotransmitters, such as [3H]dopamine or [3H]norepinephrine. The potency of this inhibition is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov

The affinity of phenethylamine derivatives for DAT and NET varies based on their specific chemical structure. Human NET and DAT share significant sequence homology, leading to some overlap in the pharmacological profiles of inhibitors. nih.gov However, structural differences allow for the development of compounds with selectivity for one transporter over the other. nih.gov For example, amphetamine and methamphetamine are most potent at NET, followed by DAT, and are significantly less potent at the serotonin (B10506) transporter (SERT). nih.gov Docking simulations suggest that these compounds bind within the transporter protein, stabilizing a conformation that prevents neurotransmitter translocation. nih.gov

The table below shows the inhibitory potencies (Ki values in µM) of amphetamine analogues at monoamine transporters from mouse, which are highly homologous to rat transporters.

| Compound | DAT (Ki, µM) | NET (Ki, µM) | SERT (Ki, µM) | Citation |

| Amphetamine | 1.15 | 0.22 | 113 | nih.gov |

| Methamphetamine | 0.58 | 0.12 | 55.4 | nih.gov |

| MDMA | 4.87 | 1.75 | 0.64 | nih.gov |

Structure-Activity Relationships Governing Biological Effects in Non-Human Models

The biological activity of this compound and its analogues is governed by their chemical structure, which dictates their affinity and efficacy at targets like neurotransmitter transporters. Structure-activity relationship (SAR) studies on phenethylamine derivatives have provided a theoretical background for understanding these interactions, particularly concerning the inhibition of DAT and NET. nih.gov

The core structure of these compounds is β-phenethylamine (β-PEA). nih.gov Modifications to this scaffold significantly impact biological activity. Key structural features influencing the interaction with monoamine transporters include:

Alpha-Methylation : The presence of a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain, as seen in amphetamine and this compound, generally increases stimulant activity and metabolic stability by protecting against degradation by monoamine oxidase (MAO). researchgate.net

N-Alkylation : The substitution on the nitrogen atom influences potency and selectivity. For instance, N-methylation of amphetamine to form methamphetamine increases its potency at NET and DAT. nih.gov

Ring Substitution : Substitutions on the phenyl ring can drastically alter a compound's affinity for different transporters. For example, the addition of a methylenedioxy group to methamphetamine to form MDMA significantly increases its affinity for SERT relative to DAT and NET. nih.gov

Side-Chain Modifications : Altering the side chain can also modulate activity. The specific stereochemistry, such as the (R)-configuration at the carbon bearing the amine group, is often crucial for potent activity.

SAR studies on β-PEA derivatives for dopamine reuptake inhibition have shown that specific structural arrangements are necessary for high affinity. nih.gov Docking studies indicate that the interaction with the transporter involves key binding domains, and the conformation of the inhibitor is critical for effective binding. nih.gov For example, in dopamine agonists, a catechol group and a nitrogen atom are important for stabilizing the molecule within the receptor via hydrogen bonding. wikipedia.org Similarly, for phenethylamine-based transporter inhibitors, the aromatic ring and the protonated amine are essential pharmacophoric elements that interact with specific residues within the transporter's binding pocket.

The table below illustrates the SAR of selected phenethylamine derivatives regarding their inhibitory activity on dopamine transporters.

| Compound | Core Structure | Key Modification | Effect on DAT Inhibition | Citation |

| Phenethylamine | Phenethylamine | None | Baseline activity | nih.gov |

| Amphetamine | Phenethylamine | α-methyl group | Increased potency | nih.gov |

| Methamphetamine | Phenethylamine | α-methyl, N-methyl groups | Further increased potency | nih.gov |

| MDMA | Phenethylamine | α-methyl, N-methyl, 3,4-methylenedioxy ring substitution | Decreased DAT potency, increased SERT potency | nih.gov |

Emerging Trends and Future Research Directions

Green Chemistry Approaches in the Synthesis of Chiral Amines

The synthesis of chiral amines, essential components in many pharmaceuticals, is undergoing a transformation towards more sustainable and environmentally friendly methods. nih.govacs.orgrsc.org Traditional approaches often involve multi-step processes with low atom economy and the use of hazardous reagents. rsc.org Green chemistry principles are now guiding the development of new synthetic routes that are more efficient and generate less waste. nih.govnih.gov

One of the most promising green approaches is biocatalysis, which utilizes enzymes to perform chemical transformations. acs.orgnih.gov Amine dehydrogenases (AmDHs) and transaminases (TAs) are two classes of enzymes that have shown great potential for the asymmetric synthesis of chiral amines. nih.govrsc.org These enzymes can catalyze the conversion of prochiral ketones into optically pure amines with high enantioselectivity under mild reaction conditions. rsc.orgdiva-portal.org For instance, the biocatalytic reductive amination of ketones using AmDHs, coupled with a formate (B1220265) dehydrogenase for cofactor recycling, offers high atom efficiency with ammonium (B1175870) formate serving as both the nitrogen source and the reducing equivalent, producing only inorganic carbonate as a by-product. rsc.org

Another key strategy in green chemistry is the use of catalytic asymmetric hydrogenation, which offers excellent atom economy by producing minimal waste. acs.org This method, often employing transition metal catalysts with chiral ligands, is a powerful tool for the direct and efficient synthesis of optically active amines. nih.govacs.org Research continues to focus on developing novel and more efficient catalysts, including those based on non-precious metals, to further enhance the sustainability of these processes. acs.org

The development of one-pot and multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent use, and saving energy. nih.gov These approaches streamline the synthesis of complex molecules like chiral amines from simple and readily available starting materials.

Development of Immobilized Biocatalytic Systems for Enhanced Productivity and Reusability

While biocatalysts like transaminases offer a green route to chiral amines, their practical application in industrial settings can be limited by factors such as enzyme stability, recovery, and reuse. rsc.orgresearchgate.net Immobilization of these enzymes onto solid supports provides a robust solution to these challenges, enhancing their stability and allowing for their repeated use, which significantly improves process economics. nih.govacs.org

Various materials have been explored as supports for enzyme immobilization, including polymeric resins, nanoparticles, and membranes. researchgate.netrsc.org For example, transaminases have been successfully immobilized on methacrylate (B99206) beads, magnetic nanoparticles, and chitosan (B1678972) beads, demonstrating improved thermal and operational stability. nih.govresearchgate.netresearchgate.net Recent studies have shown that immobilizing transaminases on materials like agarose (B213101) beads or within hybrid organic-inorganic nanoflowers can lead to remarkable stability in organic solvents and high reusability over multiple reaction cycles. nih.govnih.gov One study reported that an immobilized transaminase retained over 80% of its initial activity after 24 hours in 50% methanol (B129727) or acetone (B3395972). nih.gov Another demonstrated that an immobilized system could be reused for at least 10 cycles while maintaining high activity. researchgate.net

The development of continuous flow reactors using immobilized enzymes is a significant area of advancement. uva.nlwhiterose.ac.uk Packed-bed reactors, where the substrate solution flows through a column packed with the immobilized enzyme, allow for continuous production, simplified product separation, and improved process control. acs.org This approach has been shown to significantly enhance catalyst productivity. For instance, a co-immobilized alcohol dehydrogenase and amine dehydrogenase system for chiral amine synthesis demonstrated catalyst productivity 11 to 34 times higher than previously reported systems. rsc.org After eight cycles of reuse, this co-immobilized system retained 87% of its original activity. rsc.org

Comparison of Immobilized Transaminase Systems

| Support Material | Enzyme Source | Key Finding | Reference |

|---|---|---|---|

| Agarose beads | Burkholderia phytofirmans | Retained >80% initial activity after 24h in 50% methanol or acetone. | nih.gov |

| Silica (B1680970) nanoparticles | Chimeric Amine Dehydrogenase & Alcohol Dehydrogenase | Retained 87% of original activity after eight cycles of reuse. | rsc.org |

| Methacrylate beads | ω-transaminase | Enabled re-use for 8 cycles of 24 hours with >50% initial activity retained. | researchgate.net |

| Polymeric Membranes (PAN and PP) | Transaminase | Immobilized enzymes showed high catalytic performance and excellent reusability. | rsc.orgrsc.org |

| Copper phosphate (B84403) nanoflowers | Bacillus licheniformis | Exhibited enhanced kinetic properties and stability over the free enzyme. | nih.gov |

Exploration of (R)-2-Methyl-1-phenylpropan-1-amine as a Precursor for Novel Chiral Drug Candidates (Focus on Synthesis and Mechanism)

Chiral amines, including this compound, are crucial building blocks in the synthesis of a vast array of pharmaceuticals. rsc.orgnih.gov Their structural and functional versatility makes them ideal starting points for the creation of new drug candidates with specific biological activities. researchgate.netnih.gov The development of novel chiral drugs often involves the strategic incorporation of a chiral amine moiety to interact with biological targets stereoselectively.

The synthesis of new drug candidates from this compound can be achieved through various chemical transformations. Palladium-catalyzed asymmetric allylic amination is one such powerful method for forming C-N bonds, enabling the construction of more complex chiral molecules. organic-chemistry.org This reaction can be used to synthesize chiral α,β-unsaturated γ-amino esters, which are versatile intermediates for a range of biologically active compounds, including cannabinoid receptor inhibitors and TNF activity modulators. organic-chemistry.org

Another emerging area is photoredox catalysis, which opens up new pathways for C-C bond formation under mild conditions. researchgate.net This technique can be used for the C-functionalization of unprotected primary amines, a traditionally challenging transformation, allowing for the synthesis of drug-like molecules that are not easily accessible through other methods. researchgate.net

The mechanism by which drugs derived from chiral amines exert their effects is intrinsically linked to their three-dimensional structure. The specific orientation of the amino group and other substituents allows for precise interactions with biological receptors, enzymes, or other targets. For example, the development of trifunctional catalysts has enabled the direct asymmetric construction of complex chiral amines with multiple non-adjacent stereocenters, offering a streamlined route to molecules with highly specific and potent biological activity. acs.org

Advanced Integrated Spectroscopic and Computational Methodologies for Chiral Molecule Analysis

The precise analysis of chiral molecules is critical for ensuring the purity and efficacy of pharmaceuticals. rsc.org Advanced spectroscopic techniques, often combined with computational methods, provide powerful tools for determining the absolute configuration and enantiomeric excess of chiral compounds like this compound. google.comresearchgate.net

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.orgnumberanalytics.com Since enantiomers have mirror-image VCD spectra, this technique is highly sensitive to molecular chirality and can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum to one predicted by quantum chemical calculations, such as Density Functional Theory (DFT). wikipedia.orgnih.gov VCD is a powerful tool for studying the three-dimensional structure of chiral molecules in solution. nih.gov

Raman Optical Activity (ROA) is another chiroptical spectroscopy technique that provides detailed structural information about chiral molecules. rsc.orgrsc.org ROA measures the small difference in the intensity of Raman scattered right and left circularly polarized light. It is particularly useful for determining the absolute configuration of small molecules and studying the conformation of biomolecules. rsc.orgrsc.org Recent advancements have demonstrated that ROA can be used for the highly accurate determination of enantiomeric excess. mdpi.com

The integration of these spectroscopic methods with computational modeling is a key trend. nih.gov DFT calculations can predict the VCD and ROA spectra of different enantiomers and conformers, which can then be compared to experimental data for definitive structural assignment. nih.govmdpi.com Furthermore, advanced data analysis techniques, such as multivariate regression models and artificial neural networks, are being developed to rapidly determine enantiomeric and diastereomeric excess from spectroscopic data, which is particularly useful in high-throughput screening applications for the discovery of new asymmetric catalysts. researchgate.netnih.gov

Advanced Methodologies for Chiral Analysis

| Methodology | Principle | Application | Reference |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Determination of absolute configuration and 3D structure in solution. | wikipedia.orgnih.gov |

| Raman Optical Activity (ROA) | Difference in Raman scattering of circularly polarized light. | Determination of absolute configuration and quantitative analysis of enantiomeric mixtures. | rsc.orgmdpi.com |

| Integrated Spectroscopy and Computation (e.g., VCD/ROA + DFT) | Comparison of experimental spectra with quantum chemically calculated spectra. | Definitive structural and stereochemical assignment of chiral molecules. | nih.govmdpi.com |

| Microwave Three-Wave Mixing (M3WM) | A non-linear, resonant spectroscopic approach for enantiomer differentiation. | Enantiomer differentiation and identification, even for molecules with short racemization times. | nih.gov |

| Multivariate Analysis of CD Spectra | Using regression models to analyze circular dichroism data. | Rapid and accurate determination of enantiomeric and diastereomeric excess. | nih.gov |

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing enantiomerically pure (R)-2-Methyl-1-phenylpropan-1-amine, and how is chiral resolution achieved?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted routes or enzymatic resolution. For example, transaminase-mediated synthesis (as demonstrated for related 1-phenylpropan-2-amine derivatives) enables stereochemical control . Chiral HPLC (e.g., using columns with cellulose-based stationary phases) is critical for resolving enantiomers. Relative retention times and response factors, as described in pharmacopeial methods for similar amines, can guide method optimization . Post-synthesis, optical rotation and H NMR (e.g., using chiral shift reagents) confirm enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- H/C NMR : Assign diastereotopic protons and carbons near the chiral center. For example, splitting patterns in H NMR (e.g., 2.4–3.1 ppm for methylene protons adjacent to the amine) and C chemical shifts (e.g., 45–55 ppm for the chiral carbon) are diagnostic .

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol gradients. Compare retention times to racemic standards to confirm enantiopurity .

- Polarimetry : Measure specific rotation ([α]) against literature values for configuration validation .

Q. How does the methyl group at the 2-position influence the compound’s stability under varying experimental conditions?

- Methodological Answer : Perform kinetic stability studies by incubating the compound in buffered solutions (pH 1–12) at 25–40°C. Monitor degradation via HPLC-UV (e.g., 254 nm) and identify byproducts using LC-MS. The methyl group may sterically hinder hydrolysis but could increase susceptibility to oxidative degradation in acidic conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange from Hartree-Fock and gradient-corrected correlation) for accurate thermochemical predictions .

- Basis Sets : Apply 6-311++G(d,p) for geometry optimization and frequency calculations.

- Applications :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate IR and NMR spectra for comparison with experimental data .

- Validation : Benchmark computed atomization energies (<2.4 kcal/mol error) and ionization potentials against experimental values .

Q. What strategies resolve contradictions in reported biological activities between (R)- and (S)-enantiomers of 2-Methyl-1-phenylpropan-1-amine?

- Methodological Answer :

- Purity Assessment : Re-evaluate enantiomeric excess (ee) via chiral HPLC and polarimetry to rule out contamination .

- In Vitro Assays : Conduct dose-response studies on isolated receptors (e.g., serotonin 5-HT) to compare binding affinities. Use radioligand displacement assays with H-labeled antagonists .

- Computational Docking : Model enantiomer-receptor interactions using molecular dynamics (e.g., AMBER force fields). The (R)-enantiomer may exhibit unique binding poses due to steric effects from the methyl group .

Q. How can hybrid DFT/molecular dynamics (MD) approaches improve pharmacokinetic modeling of this compound?

- Methodological Answer :

- Solubility Prediction : Compute partition coefficients (logP) via DFT (e.g., M06-2X functional) and validate with shake-flask experiments .

- Metabolic Pathways : Use MD to simulate cytochrome P450 interactions. Identify likely oxidation sites (e.g., benzylic positions) and compare to in vitro microsomal stability data .

- Permeability : Apply the PAMPA assay and correlate results with DFT-derived polar surface areas (<80 Ų suggests blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Optimization : Systematically vary catalysts (e.g., chiral Ru complexes), solvents (e.g., toluene vs. THF), and temperatures. Use design-of-experiment (DoE) software to identify critical factors.

- Byproduct Analysis : Employ GC-MS or H NMR to detect intermediates (e.g., imine derivatives) that reduce yield.

- Reproducibility : Cross-validate protocols with independent labs, ensuring consistent reagent quality (e.g., amine purity >99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。